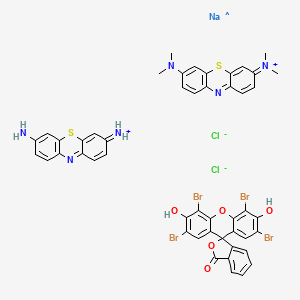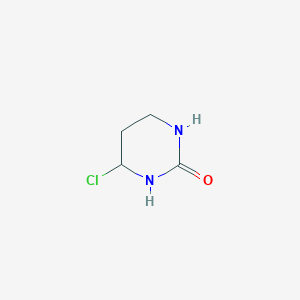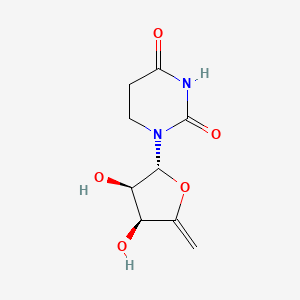
Uridine, 4',5'-didehydro-5'-deoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine, 4’,5’-didehydro-5’-deoxy- is a modified nucleoside derived from uridine It is characterized by the absence of a hydroxyl group at the 5’ position and the presence of a double bond between the 4’ and 5’ carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 4’,5’-didehydro-5’-deoxy- typically involves the starting material 5’-deoxy-5’-iodouridine. The key steps include dehalogenation and dehydrogenation reactions to introduce the double bond and remove the iodine atom. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
化学反应分析
Types of Reactions
Uridine, 4’,5’-didehydro-5’-deoxy- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce the double bond.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could result in saturated compounds.
科学研究应用
Uridine, 4’,5’-didehydro-5’-deoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid metabolism and function.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of Uridine, 4’,5’-didehydro-5’-deoxy- involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis and metabolism. The presence of the double bond and the absence of the hydroxyl group at the 5’ position may influence its binding affinity and activity, leading to unique biological effects .
相似化合物的比较
Similar Compounds
Uridine: The parent compound with a hydroxyl group at the 5’ position.
5’-Deoxyuridine: Lacks the hydroxyl group at the 5’ position but does not have the double bond.
4’,5’-Didehydro-5’-deoxycytidine: Similar structure but with a cytosine base instead of uracil.
Uniqueness
Uridine, 4’,5’-didehydro-5’-deoxy- is unique due to the combination of the double bond and the absence of the 5’ hydroxyl group. This structural modification can lead to distinct chemical and biological properties compared to its analogs .
属性
分子式 |
C9H12N2O5 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h6-8,13-14H,1-3H2,(H,10,12,15)/t6-,7-,8-/m1/s1 |
InChI 键 |
VXWWOWIDYCJDAC-BWZBUEFSSA-N |
手性 SMILES |
C=C1[C@H]([C@H]([C@@H](O1)N2CCC(=O)NC2=O)O)O |
规范 SMILES |
C=C1C(C(C(O1)N2CCC(=O)NC2=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane](/img/structure/B15132753.png)
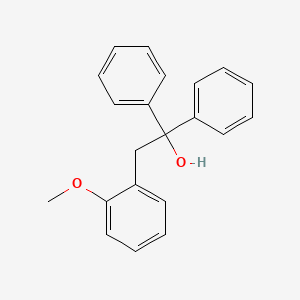
![5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B15132769.png)
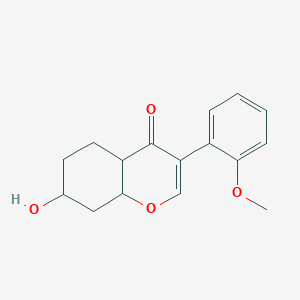
![azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid](/img/structure/B15132784.png)
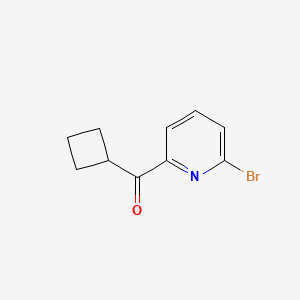


![10-Bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15132814.png)

![2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B15132831.png)
